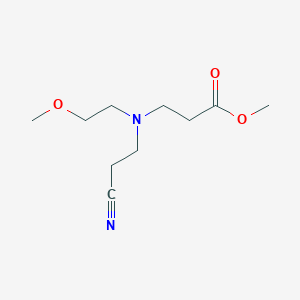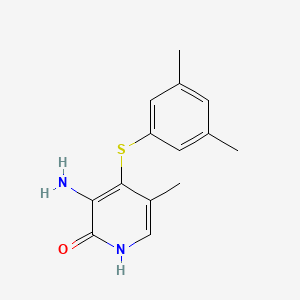
3-Bromoundecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoundecan-2-one is an organic compound with the molecular formula C11H21BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of an undecane chain, which also contains a ketone functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromoundecan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-undecanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoundecan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or primary amines.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) with reducing agents like NaBH4 or LiAlH4.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of alcohols or amines depending on the nucleophile used.
Reduction: Formation of 2-undecanol.
Oxidation: Formation of 2-undecanoic acid.
Aplicaciones Científicas De Investigación
3-Bromoundecan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: Studied for its effects on various biological systems, including its potential as an antimicrobial agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromoundecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group make it a reactive molecule capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential antimicrobial properties, as it can disrupt essential biological processes in microorganisms .
Comparación Con Compuestos Similares
2-Bromo-2-undecanone: Similar structure but with the bromine atom at the second position instead of the third.
3-Chloro-2-undecanone: Similar structure but with a chlorine atom instead of bromine.
2-Undecanone: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness: 3-Bromoundecan-2-one is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and biological applications .
Propiedades
Fórmula molecular |
C11H21BrO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
3-bromoundecan-2-one |
InChI |
InChI=1S/C11H21BrO/c1-3-4-5-6-7-8-9-11(12)10(2)13/h11H,3-9H2,1-2H3 |
Clave InChI |
CQPUDVQAXNWKSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(=O)C)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,7-Dimethoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B8363614.png)













